Enhanced Lipophilicity vs. Des-Fluoro Parent
The introduction of a fluorine atom at the 7'-position on the isoquinoline scaffold results in a measurable increase in predicted lipophilicity. The ACD/LogP value for the target compound is 3.53, compared to 3.48 for the des-fluoro analog, 2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 4562-80-5) . Although the absolute difference appears small, such increments can have a non-linear impact on critical drug properties like membrane permeability, plasma protein binding, and volume of distribution in lead optimization campaigns.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.53 |
| Comparator Or Baseline | 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 4562-80-5): ACD/LogP = 3.48 |
| Quantified Difference | Δ LogP = +0.05 |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform (PhysChem Module v14.00) as reported by ChemSpider. |
Why This Matters
This quantifies the expected increase in lipophilicity conferred by 7'-fluorination, a key consideration for crossing biological membranes and achieving sufficient target engagement.
